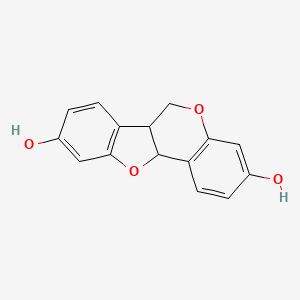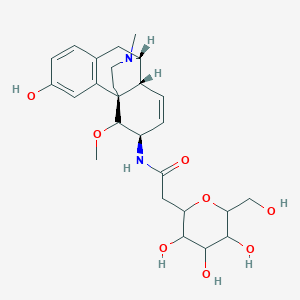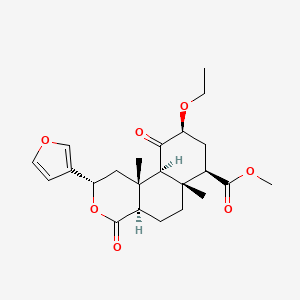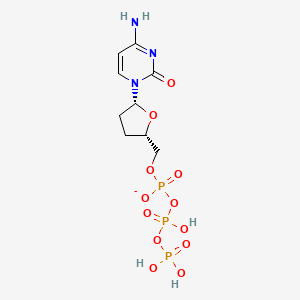
Demethylmedicarpin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Demethylmedicarpin, also known as 3,9-dihydroxypterocarpan, is a naturally occurring pterocarpan compound. It is derived from medicarpin, a phytoalexin found in various leguminous plants.
Preparation Methods
Synthetic Routes and Reaction Conditions: Demethylmedicarpin can be synthesized from medicarpin through a demethylation process. The conversion involves the use of specific fungal species such as Colletotrichum coccodes, which metabolizes medicarpin to produce this compound . The reaction conditions typically involve growing the fungal cultures in a medicarpin-amended medium for a specified duration, followed by extraction and purification of the product.
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the process would likely involve optimizing the fungal fermentation conditions to maximize yield. This could include controlling parameters such as temperature, pH, and nutrient availability to enhance the efficiency of the conversion process.
Chemical Reactions Analysis
Types of Reactions: Demethylmedicarpin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more reduced forms of pterocarpans.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized pterocarpans.
Reduction: Reduced pterocarpans.
Substitution: Ethers or esters of this compound.
Scientific Research Applications
Demethylmedicarpin has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of pterocarpans and their derivatives.
Biology: Its antifungal properties make it a subject of interest in plant pathology and agricultural research.
Industry: It can be explored for use in developing natural pesticides and fungicides for crop protection
Mechanism of Action
The antifungal activity of demethylmedicarpin is primarily due to its ability to inhibit the growth of fungal pathogens. It interferes with the metabolic processes of the fungi, leading to reduced germination and growth of fungal spores. The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt cell membrane integrity and interfere with essential enzymatic functions .
Comparison with Similar Compounds
Medicarpin: The parent compound from which demethylmedicarpin is derived.
Maackiain: Another pterocarpan with similar antifungal properties.
Homopterocarpin: A dimethoxylated derivative of pterocarpan.
Comparison:
Medicarpin vs. This compound: this compound is more hydrophilic due to the presence of two hydroxyl groups compared to the methoxy group in medicarpin. This difference in polarity can affect their solubility and biological activity.
Maackiain vs. This compound: Both compounds exhibit antifungal activity, but their structural differences may lead to variations in their effectiveness against different fungal species.
Homopterocarpin vs. This compound: Homopterocarpin has two methoxy groups, making it more hydrophobic compared to this compound. .
Properties
IUPAC Name |
6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-8-2-4-11-13(5-8)18-7-12-10-3-1-9(17)6-14(10)19-15(11)12/h1-6,12,15-17H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMIEGVTNZNSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275](/img/structure/B10848225.png)
![Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF](/img/structure/B10848228.png)
![Des-AA1,5-[Tyr2,D-Trp8,(NalphaMe)IAmp9]Cbm-SRIF](/img/structure/B10848238.png)

![Des-AA1,2,5-[D-Trp8,Tyr11]SRIF](/img/structure/B10848255.png)
![Des-AA1,2,5-[D-Nal8,IAmp9]SRIF](/img/structure/B10848256.png)
![Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Thr12]SRIF](/img/structure/B10848265.png)
![Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Phe11]SRIF](/img/structure/B10848267.png)
![methyl (15S,17S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B10848271.png)
![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9E,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10848282.png)
![[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-](/img/structure/B10848288.png)

